molecular formula C26H25ClN2O2 B11190838 N-{1-[2-(4-chlorophenyl)-2-oxoethyl]-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl}-N-phenylacetamide

N-{1-[2-(4-chlorophenyl)-2-oxoethyl]-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl}-N-phenylacetamide

Cat. No.: B11190838
M. Wt: 432.9 g/mol
InChI Key: XJHIYPJJISFYQX-UHFFFAOYSA-N
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Description

N-{1-[2-(4-chlorophenyl)-2-oxoethyl]-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl}-N-phenylacetamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, a chlorophenyl group, and an acetamide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[2-(4-chlorophenyl)-2-oxoethyl]-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl}-N-phenylacetamide typically involves multi-step organic reactionsThe reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize reaction efficiency, reduce waste, and ensure consistent product quality. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also becoming increasingly important in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-{1-[2-(4-chlorophenyl)-2-oxoethyl]-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl}-N-phenylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .

Scientific Research Applications

N-{1-[2-(4-chlorophenyl)-2-oxoethyl]-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl}-N-phenylacetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including its role as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-{1-[2-(4-chlorophenyl)-2-oxoethyl]-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl}-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives and chlorophenyl-containing molecules, such as:

Uniqueness

N-{1-[2-(4-chlorophenyl)-2-oxoethyl]-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl}-N-phenylacetamide stands out due to its unique combination of functional groups and structural features.

Properties

Molecular Formula

C26H25ClN2O2

Molecular Weight

432.9 g/mol

IUPAC Name

N-[1-[2-(4-chlorophenyl)-2-oxoethyl]-2-methyl-3,4-dihydro-2H-quinolin-4-yl]-N-phenylacetamide

InChI

InChI=1S/C26H25ClN2O2/c1-18-16-25(29(19(2)30)22-8-4-3-5-9-22)23-10-6-7-11-24(23)28(18)17-26(31)20-12-14-21(27)15-13-20/h3-15,18,25H,16-17H2,1-2H3

InChI Key

XJHIYPJJISFYQX-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C2=CC=CC=C2N1CC(=O)C3=CC=C(C=C3)Cl)N(C4=CC=CC=C4)C(=O)C

Origin of Product

United States

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